1,5-Dimethyl-1-vinylhex-4-enyl heptanoate

Fragrance chemistry Volatility control Terpene ester physicochemical properties

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate (CAS 71617-11-3), synonymously known as linalyl heptanoate or 3,7-dimethylocta-1,6-dien-3-yl heptanoate, is a synthetic monoterpene ester belonging to the linalyl ester family within the fragrance and flavor ingredient class. This compound is formed by the esterification of linalool with heptanoic acid (enanthic acid) and is characterized by a molecular formula of C₁₇H₃₀O₂ and a molecular weight of 266.42 g/mol.

Molecular Formula C17H30O2
Molecular Weight 266.4 g/mol
CAS No. 71617-11-3
Cat. No. B12656321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1-vinylhex-4-enyl heptanoate
CAS71617-11-3
Molecular FormulaC17H30O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C
InChIInChI=1S/C17H30O2/c1-6-8-9-10-13-16(18)19-17(5,7-2)14-11-12-15(3)4/h7,12H,2,6,8-11,13-14H2,1,3-5H3
InChIKeyAPBQXTVQNYJPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1-vinylhex-4-enyl Heptanoate (CAS 71617-11-3): Procurement-Relevant Identity and Class Context


1,5-Dimethyl-1-vinylhex-4-enyl heptanoate (CAS 71617-11-3), synonymously known as linalyl heptanoate or 3,7-dimethylocta-1,6-dien-3-yl heptanoate, is a synthetic monoterpene ester belonging to the linalyl ester family within the fragrance and flavor ingredient class [1]. This compound is formed by the esterification of linalool with heptanoic acid (enanthic acid) and is characterized by a molecular formula of C₁₇H₃₀O₂ and a molecular weight of 266.42 g/mol [2]. As a member of the broader group of terpene esters, it is employed primarily as a fragrance ingredient; however, unlike the high-volume commodity ester linalyl acetate, this specific heptanoate ester is not reported to occur in nature and is produced exclusively via synthetic routes [1][2].

Why 1,5-Dimethyl-1-vinylhex-4-enyl Heptanoate Cannot Be Substituted with Generic Linalyl Esters


Within the linalyl ester series, the length and structure of the acid moiety fundamentally control key physicochemical parameters that govern fragrance performance, including volatility (vapor pressure), lipophilicity (logP), and substantivity on substrates [1]. The heptanoate (C7) ester exhibits a boiling point elevation of approximately 98–99 °C and a vapor pressure reduction of over two orders of magnitude relative to the widely used acetate (C2) ester [1]. These quantified differences mean that simply interchanging linalyl heptanoate with linalyl acetate, butyrate, or propionate will predictably alter the evaporation curve, longevity, and headspace concentration of a fragrance composition, making blind generic substitution a high-risk formulation decision where controlled release profiles are required [1].

Quantitative Differentiation Evidence for 1,5-Dimethyl-1-vinylhex-4-enyl Heptanoate vs. Closest Analogs


Boiling Point Elevation vs. Linalyl Acetate Confirms Lower Volatility

The boiling point of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate (linalyl heptanoate) is 318–319 °C at 760 mmHg [1]. In comparison, linalyl acetate—the most common and high-volume linalyl ester—exhibits a boiling point of 220 °C at 760 mmHg [2]. This 98–99 °C increase indicates a substantially lower intrinsic volatility for the heptanoate ester.

Fragrance chemistry Volatility control Terpene ester physicochemical properties

Vapor Pressure Reduction by >300-Fold vs. Linalyl Acetate Enables Extended Release

The estimated vapor pressure of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate at 25 °C is 0.000364 mmHg [1]. In contrast, linalyl acetate has a vapor pressure of approximately 0.116 mmHg at 25 °C . This represents a reduction in vapor-phase concentration at equilibrium by a factor of approximately 319-fold.

Fragrance substantivity Vapor pressure Controlled release

Enhanced Lipophilicity (logP 6.45 vs. 3.2) for Superior Substantivity on Lipophilic Substrates

The estimated octanol-water partition coefficient (logP) of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate is 6.454 [1]. This value is markedly higher than the logP of linalyl acetate, which is reported as 3.24 (RDKit/AlogP) [2]. The difference of >3 log units corresponds to a >1000-fold higher theoretical partitioning into lipophilic phases.

Skin substantivity Lipophilicity Fragrance deposition

Absence of Natural Occurrence Distinguishes Synthetic Identity and Purity Profile

According to compilations of occurrence data, 1,5-dimethyl-1-vinylhex-4-enyl heptanoate is categorized as 'not found in nature' [1]. This contrasts with linalyl acetate, which is a major constituent of numerous essential oils including bergamot (up to 40–60%), lavender, and clary sage [2]. The exclusively synthetic origin of the heptanoate ester eliminates batch-to-batch variability associated with botanical sourcing.

Synthetic authenticity Supply chain consistency Natural vs. synthetic

Procurement-Driven Application Scenarios for 1,5-Dimethyl-1-vinylhex-4-enyl Heptanoate


Long-Lasting Fine Fragrance Base Notes Requiring Low Volatility

The quantitative evidence demonstrates that 1,5-dimethyl-1-vinylhex-4-enyl heptanoate exhibits a boiling point of 318–319 °C and a vapor pressure of 0.000364 mmHg at 25 °C, values that are ~99 °C higher and >300-fold lower, respectively, than those of the industry-standard linalyl acetate [1]. These properties make this compound a candidate replacement for or complement to traditional base-note esters in fine perfumery accords where extended longevity on skin is a defined performance target. Formulators designing eau de parfum or extrait concentrations can leverage the reduced evaporation rate to reduce top-note volatility imbalance without resorting to high molecular weight fixatives [1][2].

Wash-Resistant Fragrance for Personal Care and Laundry Products

With a logP of 6.45—over 1,500-fold more lipophilic than linalyl acetate (logP 3.24)—this compound is predicted to exhibit enhanced substantivity on hydrophobic substrates including skin, hair, and synthetic fabrics [1]. This differential property is directly relevant for procurement decisions in rinse-off and wash-cycle fragrance applications, where high logP correlates with reduced surfactant-mediated wash-out and extended post-wash fragrance perception. Product categories such as shampoo, body wash, and fabric conditioners stand to benefit from incorporation of this ingredient to support 'long-lasting freshness' claims [1][2].

Synthetic-Label Fragrance Formulations Requiring Supply Chain Predictability

Unlike linalyl acetate, which is principally sourced from natural essential oils and is subject to agricultural variability, crop cycles, and potential allergen carry-over, 1,5-dimethyl-1-vinylhex-4-enyl heptanoate is not found in nature and is produced exclusively through synthetic esterification [1]. This identity confers supply chain advantages for brands that either require synthetic-only ingredient declarations or seek to avoid the batch inconsistency inherent in botanically derived materials. Fragrance houses and consumer product manufacturers can specify this compound with confidence in its purity, absence of terroir-related olfactory drift, and freedom from naturally occurring co-constituents [1][2].

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